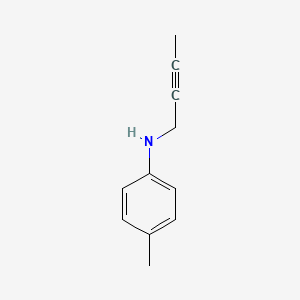

But-2-ynyl-p-tolyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

But-2-ynyl-p-tolyl-amine, also known as N-(2-butynyl)-4-methylaniline, is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of a but-2-ynyl group attached to a p-tolyl-amine structure, making it a unique member of the amine family.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of But-2-ynyl-p-tolyl-amine typically involves the reaction of p-toluidine with 2-butyne. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials:

p-Toluidine and 2-butyne.Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).

Procedure: The p-toluidine is dissolved in the solvent, and 2-butyne is slowly added to the solution. The mixture is then heated to a specific temperature (usually around 60-80°C) and stirred for several hours.

Isolation: After the reaction is complete, the product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

But-2-ynyl-p-tolyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield corresponding oxides or quinones.

Reduction: May produce primary or secondary amines.

Substitution: Can lead to a variety of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

But-2-ynyl-p-tolyl-amine has been explored for its potential biological activities, particularly as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

1.1 Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For example, studies on propargylamines, which include this compound, have shown that they can be transformed into various heterocyclic compounds with potential anticancer activity, including pyrroles and thiazoles .

1.2 Antimicrobial Properties

The compound's derivatives have been investigated for their antimicrobial effects. Propargyl-linked antifolates derived from similar structures have demonstrated dual inhibition against Candida species, suggesting that this compound could be utilized in developing new antifungal agents .

Organic Synthesis

The unique alkyne functional group in this compound makes it a valuable building block in organic synthesis.

2.1 Synthesis of Heterocycles

this compound can undergo various transformations to yield heterocyclic compounds. For instance, it can participate in cycloaddition reactions or serve as a substrate for nucleophilic additions, leading to the formation of complex molecular architectures that are relevant in drug design .

2.2 Ligand Development

In coordination chemistry, this compound has been used to create ligands for metal complexes. These complexes can exhibit interesting catalytic properties and are useful in asymmetric synthesis and other catalytic processes .

Materials Science

The compound's properties extend into materials science, particularly in the development of advanced materials.

3.1 Nanotechnology Applications

Recent advancements have highlighted the role of phenolic compounds in nanotechnology. This compound derivatives can be incorporated into nanoparticle systems for applications such as drug delivery and biosensing due to their biocompatibility and functionalization potential .

3.2 Polymerization Reactions

this compound can also be involved in polymerization reactions to create novel polymeric materials with specific properties tailored for biomedical applications or environmental remediation .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of But-2-ynyl-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

But-2-ynyl-aniline: Similar structure but lacks the p-tolyl group.

But-2-ynyl-m-tolyl-amine: Similar structure but with the tolyl group in the meta position.

But-2-ynyl-o-tolyl-amine: Similar structure but with the tolyl group in the ortho position.

Uniqueness

But-2-ynyl-p-tolyl-amine is unique due to the specific positioning of the but-2-ynyl group and the p-tolyl group, which imparts distinct chemical and physical properties

Actividad Biológica

But-2-ynyl-p-tolyl-amine, a compound characterized by its unique structure consisting of a but-2-ynyl group attached to a p-tolyl amine, has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.

This compound can be synthesized through the reaction of p-toluidine with 2-butyne in the presence of catalysts like palladium on carbon (Pd/C) and suitable solvents such as ethanol or methanol. The general reaction conditions involve heating the mixture at temperatures around 60-80°C for several hours, followed by purification processes like recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It can function as a ligand, binding to receptors or enzymes and modulating their activity. This interaction may influence various cellular pathways, leading to therapeutic effects in different biological contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, a study highlighted the compound's dual inhibitory effects on Candida albicans, showcasing its potential as an antifungal agent .

Antiviral Activity

The compound has also been explored for its antiviral properties. In particular, studies have investigated its role as an inhibitor of HIV reverse transcriptase, where it was found to possess significant inhibitory activity with an EC50 value of 250 nM . This suggests that this compound could be a candidate for further development in antiviral therapies.

Cytotoxicity and Safety Profile

When assessing the cytotoxic effects of this compound, various assays have been conducted to evaluate its safety profile. The results indicate that while the compound exhibits biological activity, it maintains low toxicity levels in mammalian cell lines, making it a viable candidate for therapeutic applications .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the p-tolyl group or the butynyl chain may enhance its efficacy against specific targets or improve selectivity towards desired pathways. Comparative studies with similar compounds such as But-2-ynyl-aniline and But-2-ynyl-m-tolyl-amine reveal that the positioning of substituents significantly impacts their biological properties.

Propiedades

Número CAS |

435345-29-2 |

|---|---|

Fórmula molecular |

C11H14ClN |

Peso molecular |

195.69 g/mol |

Nombre IUPAC |

N-but-2-ynyl-4-methylaniline;hydrochloride |

InChI |

InChI=1S/C11H13N.ClH/c1-3-4-9-12-11-7-5-10(2)6-8-11;/h5-8,12H,9H2,1-2H3;1H |

Clave InChI |

VMNFBCMLVJNJRV-UHFFFAOYSA-N |

SMILES |

CC#CCNC1=CC=C(C=C1)C |

SMILES canónico |

CC#CCNC1=CC=C(C=C1)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.